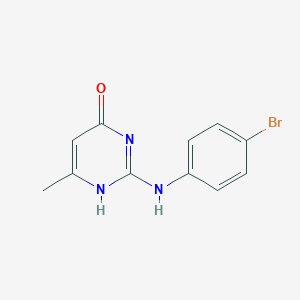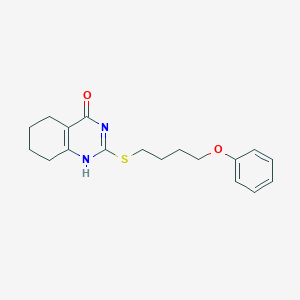![molecular formula C15H13ClN4O2S B253820 N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a synthetic small molecule drug that belongs to the class of Janus kinase inhibitors. It is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of Janus kinases, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, suppressing the activation of immune cells, and inhibiting the differentiation of T cells. These effects make N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide a promising treatment for autoimmune diseases and other inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for Janus kinases, which allows researchers to study the effects of Janus kinase inhibition on specific signaling pathways. However, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations, including its potential toxicity and the fact that it may not be effective for all autoimmune diseases.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide and Janus kinase inhibitors, including:
1. Developing more specific Janus kinase inhibitors that target specific cytokine signaling pathways.
2. Studying the long-term effects of Janus kinase inhibition on the immune system.
3. Investigating the potential use of Janus kinase inhibitors in combination with other drugs for the treatment of autoimmune diseases.
4. Developing new methods for delivering Janus kinase inhibitors to specific tissues or cells.
5. Studying the effects of Janus kinase inhibition on other diseases, such as cancer and infectious diseases.
In conclusion, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic small molecule drug that is commonly used in scientific research to study the role of Janus kinases in various diseases. Its mechanism of action involves inhibiting the activity of Janus kinases, which can reduce inflammation and suppress the immune response. While N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations, it has several advantages for lab experiments and has the potential to be developed into a promising treatment for autoimmune diseases and other inflammatory conditions.
合成法
The synthesis of N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with 5-cyano-6-ethyl-4-hydroxypyrimidine to form 2-(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-ylthio)benzoic acid. This acid is then reacted with N-(2-aminoethyl)acetamide to form N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide.
科学的研究の応用
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also used to study the effects of Janus kinase inhibitors on the immune system and to develop new treatments for autoimmune diseases.
特性
製品名 |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C15H13ClN4O2S |
分子量 |
348.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-11-9(7-17)14(22)20-15(19-11)23-8-13(21)18-12-6-4-3-5-10(12)16/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22) |
InChIキー |
CFYDLTOMCFGDBK-UHFFFAOYSA-N |
異性体SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
正規SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)
![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)
![3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)